molecular formula C5H3ClN2O B1592138 2-Chloropyrimidine-4-carbaldehyde CAS No. 944901-22-8

2-Chloropyrimidine-4-carbaldehyde

Cat. No.: B1592138
CAS No.: 944901-22-8
M. Wt: 142.54 g/mol
InChI Key: OMTTZYVGGYMUEG-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4-carbaldehyde (CAS: 944901-22-8) is a halogenated pyrimidine derivative featuring a chlorine atom at position 2 and an aldehyde group at position 4 of the pyrimidine ring. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electrophilic aldehyde moiety and reactive chlorine substituent. The aldehyde group enables nucleophilic addition reactions, while the chlorine atom facilitates substitution reactions, making it versatile for constructing complex molecules .

Properties

IUPAC Name

2-chloropyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-7-2-1-4(3-9)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTTZYVGGYMUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616679
Record name 2-Chloropyrimidine-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-22-8
Record name 2-Chloropyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyrimidine-4-carbaldehyde
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Scientific Research Applications

Pharmaceutical Synthesis

2-Chloropyrimidine-4-carbaldehyde is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of diverse functional groups, making it a valuable building block in drug development.

  • Case Study: Antiviral Agents
    Research has shown that derivatives of 2-chloropyrimidine compounds exhibit antiviral properties. For instance, modifications to the aldehyde group can enhance activity against viral infections, as demonstrated in studies focusing on influenza and HIV .

Agrochemical Development

The compound is also significant in the agrochemical sector, where it serves as a precursor for developing herbicides and fungicides. The chloropyrimidine moiety is known for its effectiveness against various pests and diseases in crops.

  • Case Study: Herbicide Formulations
    A study highlighted the synthesis of novel herbicides derived from this compound that showed improved efficacy against resistant weed species. The research involved testing various formulations in agricultural settings, demonstrating substantial yield improvements .

Material Science

In material science, this compound has been explored for its potential in synthesizing polymers and coatings due to its reactive aldehyde group.

  • Case Study: Polymer Synthesis
    Recent advancements have utilized this compound in creating cross-linked polymer networks that exhibit enhanced thermal stability and mechanical strength. The synthesis involved copolymerization with other monomers, resulting in materials suitable for high-performance applications .

Mechanism of Action

The mechanism by which 2-Chloropyrimidine-4-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to form active drug molecules. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of 2-Chloropyrimidine-4-carbaldehyde, highlighting structural variations and their implications:

Compound Name CAS Number Substituents Key Differences vs. Target Compound
4-Amino-2-chloropyrimidine-5-carbaldehyde 933702-55-7 -NH₂ at C4, -CHO at C5 Aldehyde position shift (C5 vs. C4); amino group enhances nucleophilicity but reduces electrophilicity at C4 .
2-Chloropyrimidine-5-carbaldehyde 1240390-28-6 -CHO at C5 Aldehyde at C5 alters regioselectivity in reactions (e.g., Suzuki coupling) .
5-Bromo-2-chloropyrimidin-4-amine - -Br at C5, -NH₂ at C4 Bromine increases steric bulk and electron-withdrawing effects; amino group enables hydrogen bonding .
4,6-Dichloropyrimidine-2-carbaldehyde 684220-28-8 -Cl at C4 and C6, -CHO at C2 Additional chlorine enhances electrophilicity but reduces solubility in polar solvents .
2-Chloro-5-methylpyrimidin-4-amine 110100-00-0 -CH₃ at C5, -NH₂ at C4 Methyl group increases hydrophobicity; lacks aldehyde reactivity .

Physical and Spectroscopic Properties

  • Melting Points: Aldehyde-containing derivatives (e.g., this compound) generally exhibit lower melting points than amino- or carboxylic acid-substituted analogues due to reduced intermolecular hydrogen bonding .
  • Solubility : The aldehyde group increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl- or bromo-substituted analogues .
  • Spectroscopy : HRMS data for this compound derivatives (e.g., [M + H]+ = 213.0697 in ) align with calculated values, confirming structural integrity. IR spectra typically show strong C=O stretches (~1700 cm⁻¹) for aldehydes .

Biological Activity

2-Chloropyrimidine-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SARs), and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with various aldehydes or amines under specific conditions. The methodologies vary, allowing for the creation of diverse derivatives that enhance biological activity. For instance, one efficient synthesis method employs trifluoroacetic acid in dichloromethane to yield high-purity products .

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. This positions it as a potential candidate for developing new antibiotics.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In a study evaluating several pyrimidine derivatives, compounds similar to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

These results suggest that modifications at specific positions on the pyrimidine ring can enhance anti-inflammatory activity .

3. Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD). It acts as a dual binding site inhibitor for cholinesterases, which are critical in maintaining cholinergic function in the brain . This activity is essential in countering the cholinergic deficits observed in AD.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is often linked to their structural features. For example, the presence of electron-withdrawing groups at specific positions can significantly enhance their potency against target enzymes like COX and cholinesterases .

Key Findings:

  • Substituents at the C-2 position influence anti-inflammatory activity and selectivity towards COX enzymes.
  • Modifications that increase lipophilicity may improve membrane permeability and bioavailability.

Case Study: Anti-inflammatory Activity

In a controlled study involving carrageenan-induced paw edema in rats, derivatives of pyrimidine including those based on this compound exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug . The effective doses (ED50) were calculated as follows:

CompoundED50 (μM)
Compound A11.60
Compound B8.23
Indomethacin9.17

These findings underscore the potential of pyrimidine derivatives in developing new anti-inflammatory therapeutics.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting its viability as an antibiotic candidate.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C2

The chlorine atom at position 2 undergoes S<sub>N</sub>Ar reactions with nucleophiles under mild conditions. This reactivity is enhanced by the electron-withdrawing aldehyde group at position 4, which activates the pyrimidine ring toward substitution.

ReagentConditionsProductYield (%)References
BenzylamineEtOH/H<sub>2</sub>O, 80°C, 12h2-(Benzylamino)pyrimidine-4-carbaldehyde78
PiperidineDMF, 100°C, 6h2-Piperidinylpyrimidine-4-carbaldehyde85
Sodium MethoxideMeOH, reflux, 8h2-Methoxypyrimidine-4-carbaldehyde92

Key Findings :

  • Reactions proceed via a two-step mechanism: (1) deprotonation of the nucleophile, and (2) attack at C2 with concomitant chloride leaving group expulsion .

  • Steric hindrance from bulky amines reduces reaction efficiency (<50% yield for tert-butylamine) .

Aldehyde Functional Group Reactivity

The aldehyde group participates in condensation, oxidation, and reduction reactions, enabling further derivatization.

2.1. Condensation Reactions

ReagentCatalystProductApplicationReferences
AnilineAcOH, 60°CSchiff base (imine derivative)Ligand design
HydrazineEtOH, RTPyrimidine-4-carbohydrazideAnticancer agent precursor

2.2. Redox Reactions

Reaction TypeReagentConditionsProductReferences
OxidationKMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>, 0°C2-Chloropyrimidine-4-carboxylic acid
ReductionNaBH<sub>4</sub>MeOH, RT2-Chloropyrimidine-4-methanol

Mechanistic Insights :

  • Schiff base formation with amines is pH-dependent, requiring acidic conditions (pH 4–6) for optimal imine stabilization .

  • Oxidation to the carboxylic acid proceeds via a radical intermediate, as confirmed by EPR studies.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom serves as a leaving group in cross-coupling reactions, enabling C–C bond formation.

Reaction TypeCatalyst SystemSubstrateProductYield (%)References
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Phenylboronic acid2-Phenylpyrimidine-4-carbaldehyde88
Buchwald–HartwigPd(OAc)<sub>2</sub>, XPhos4-Aminostyrene2-(4-Vinylphenyl)pyrimidine-4-carbaldehyde76

Optimized Conditions :

  • Suzuki couplings require inert atmospheres (N<sub>2</sub>) and polar aprotic solvents (e.g., DMF) to prevent aldehyde oxidation .

  • Buchwald–Hartwig aminations achieve >90% conversion with electron-rich aryl amines .

Tandem Reactions Involving Multiple Sites

The compound’s dual functionality allows sequential modifications. For example:

  • S<sub>N</sub>Ar with morpholine at C2, followed by Schiff base formation at the aldehyde yields bifunctional derivatives used as kinase inhibitors .

  • Reduction of the aldehyde to a hydroxymethyl group enables subsequent glycosylation reactions.

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous base (pH >10) leads to aldehyde oxidation and pyrimidine ring hydrolysis .

  • Photodegradation : UV light induces C–Cl bond cleavage, forming pyrimidine-4-carbaldehyde as a byproduct .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloropyrimidine-4-carbaldehyde
Reactant of Route 2
2-Chloropyrimidine-4-carbaldehyde

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